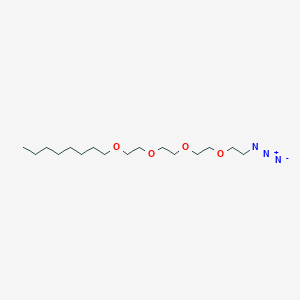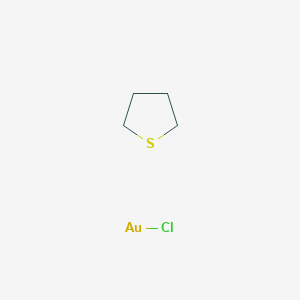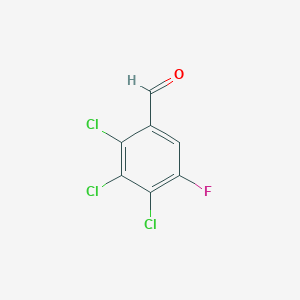
1-Azido-3,6,9,12-tetraoxaeicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of an azide group and multiple ether linkages, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,6,9,12-tetraoxaeicosane typically involves the reaction of a polyethylene glycol derivative with sodium azide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, such as a halide, on the polyethylene glycol derivative.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
化学反応の分析
Types of Reactions
1-Azido-3,6,9,12-tetraoxaeicosane undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, particularly with alkynes, to form triazoles. This reaction is often catalyzed by copper(I) ions.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in solvents like DMSO or acetonitrile
Major Products Formed
Click Chemistry: Triazoles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-Azido-3,6,9,12-tetraoxaeicosane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties
作用機序
The mechanism of action of 1-Azido-3,6,9,12-tetraoxaeicosane primarily involves its reactivity with other molecules through the azide group. In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly efficient and specific. This reactivity is leveraged in various applications, from bioconjugation to material science .
類似化合物との比較
Similar Compounds
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 11-Azido-3,6,9-trioxaundecan-1-amine
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
- O-(2-Aminoethyl)-O′-(2-azidoethyl)pentaethylene glycol
Uniqueness
1-Azido-3,6,9,12-tetraoxaeicosane is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and solubility in various solvents. These properties make it particularly suitable for applications in click chemistry and bioconjugation, where other similar compounds may not perform as effectively .
特性
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-2-3-4-5-6-7-9-20-11-13-22-15-16-23-14-12-21-10-8-18-19-17/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSIGSIXLUUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)


![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)

